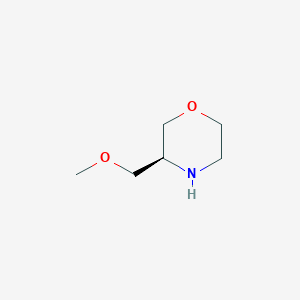
3,4-Dichloro-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-2-methoxybenzonitrile: is a chemical compound with the molecular formula C8H5Cl2NO. Its structure consists of a benzene ring substituted with chlorine atoms and a methoxy group (OCH3) at specific positions. The compound is commonly used in research and industrial applications.
Preparation Methods
Synthetic Routes:
Chlorination of 2-Methoxybenzonitrile: The starting material, 2-methoxybenzonitrile, undergoes chlorination using chlorine gas or a chlorinating agent (e.g., thionyl chloride). The reaction occurs at the ortho and para positions, leading to the formation of 3,4-dichloro-2-methoxybenzonitrile.
Direct Synthesis: this compound can be synthesized directly by reacting 2-methoxybenzonitrile with a chlorinating reagent (e.g., phosphorus pentachloride).
Industrial Production:
The industrial production of this compound typically involves large-scale chlorination reactions using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactivity: 3,4-Dichloro-2-methoxybenzonitrile is susceptible to various reactions
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug discovery.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for 3,4-Dichloro-2-methoxybenzonitrile remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While 3,4-Dichloro-2-methoxybenzonitrile is unique due to its specific substitution pattern, similar compounds include m-methoxybenzonitrile and 4-methoxybenzonitrile . These compounds share structural similarities but differ in their substituents and reactivity.
Properties
Molecular Formula |
C8H5Cl2NO |
|---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
3,4-dichloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,1H3 |
InChI Key |
HOSPJMNKLUPVGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)






![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)


